molecular formula C9H11ClN2S B8753937 4-chloro-6-methyl-2-(methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine

4-chloro-6-methyl-2-(methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Cat. No.: B8753937
M. Wt: 214.72 g/mol
InChI Key: OWVCEVMPGXFXPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-6-methyl-2-(methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a useful research compound. Its molecular formula is C9H11ClN2S and its molecular weight is 214.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H11ClN2S

Molecular Weight

214.72 g/mol

IUPAC Name

4-chloro-6-methyl-2-methylsulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

InChI

InChI=1S/C9H11ClN2S/c1-5-3-6-7(4-5)11-9(13-2)12-8(6)10/h5H,3-4H2,1-2H3

InChI Key

OWVCEVMPGXFXPO-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C1)N=C(N=C2Cl)SC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 6-methyl-2-(methylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one (0.19 g, 0.97 mmol) in phosphorous oxychloride (5.0 mL) was heated to 95° C. for 1 hour. After cooling the reaction was concentrated, and the residue dissolved in ethyl acetate (50 mL) and washed with cold water (25 mL), 0.1 M aqueous sodium hydroxide (25 mL) and brine (20 mL). The organic phase was dried over anhydrous sodium sulfate, filtered and concentrated. The residue was chromatographed on silica gel (diethyl ether/hexanes, 1:10) and the product containing fractions concentrated. The residue thus obtained was purified further by preparative reverse phase HPLC (0.1% aqueous ammonium acetate-acetonitrile to give 4-chloro-6-methyl-2-(methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine (25 mg, 12% yield) as an oil. 1H NMR (400 MHz, d6-DMSO): 3.12 (m, 2H), 2.61 (m, 2H), 2.56 (s, 3H), 1.25 (m, 1H), 1.18 (d, 3H); MS (EI) for C9H11ClN2S: 215 (MH+).
Name
6-methyl-2-(methylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one
Quantity
0.19 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

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